molecular formula C12H10ClN3O2 B7904341 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid CAS No. 31185-81-6

2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid

Cat. No.: B7904341
CAS No.: 31185-81-6
M. Wt: 263.68 g/mol
InChI Key: SHUJWBBQJVFGDE-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid is an organic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amino group linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid typically involves the reaction of 2-chloro-6-methyl-4-pyrimidinamine with a benzoic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond between the pyrimidine and benzoic acid components .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.

    2-Chloro-6-methyl-4-pyrimidinamine: Similar structure but without the benzoic acid component.

Uniqueness

2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid is unique due to the combination of the pyrimidine ring with the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-7-6-10(16-12(13)14-7)15-9-5-3-2-4-8(9)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUJWBBQJVFGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207395
Record name 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-81-6
Record name 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31185-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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